molecular formula C12H20N4O6S B12824991 [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Cat. No.: B12824991
M. Wt: 348.38 g/mol
InChI Key: SMOBCLHAZXOKDQ-UHFFFAOYSA-N
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Description

[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[321]octan-6-yl] hydrogen sulfate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 1,6-diazabicyclo[3.2.1]octane core. This can be achieved through a cyclization reaction of appropriate diamine and diacid derivatives under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidin-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bicyclic core.

    Carbamoylation: The carbamoyl group is then added through a reaction with an isocyanate derivative.

    Oxidation: The ketone group at the 7-position is introduced through an oxidation reaction, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

    Sulfation: Finally, the hydrogen sulfate group is added by reacting the compound with sulfuric acid or a suitable sulfate donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The piperidinyl and carbamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological pathways and processes.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octane: Lacks the hydrogen sulfate group, resulting in different reactivity and applications.

    [7-oxo-2-(morpholin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate: Contains a morpholine ring instead of piperidine, altering its biological activity.

    [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] phosphate: Substitutes the sulfate group with a phosphate, affecting its chemical properties and uses.

Uniqueness

The presence of the hydrogen sulfate group in [7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where sulfate esters are advantageous, such as in certain biochemical assays and industrial processes.

Properties

Molecular Formula

C12H20N4O6S

Molecular Weight

348.38 g/mol

IUPAC Name

[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)

InChI Key

SMOBCLHAZXOKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3

Origin of Product

United States

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